molecular formula C19H19ClN2O3 B14959259 1-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14959259
M. Wt: 358.8 g/mol
InChI Key: VTXGENCNNVFJNF-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, chlorophenyl, and methoxy-methylphenyl groups

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the Methoxy-Methylphenyl Group: This can be done through a coupling reaction, where the methoxy and methyl groups are added to the phenyl ring.

Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups to the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as replacing a hydrogen atom with a halogen.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, such as its effects on enzymes or cellular processes.

    Medicine: It could be investigated for its potential therapeutic effects, such as its ability to interact with specific molecular targets in the body.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:

    1-(4-chlorophenyl)-1-ethyl-3-(2-methoxy-5-methylphenyl)urea: This compound has a similar structure but includes a urea group instead of a pyrrolidine ring.

    1-(4-chlorophenyl)-1-ethyl-3-(2-methoxy-5-methylphenyl)urea: This compound also has a similar structure but differs in the functional groups attached to the phenyl rings.

Properties

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19ClN2O3/c1-12-3-8-17(25-2)16(9-12)21-19(24)13-10-18(23)22(11-13)15-6-4-14(20)5-7-15/h3-9,13H,10-11H2,1-2H3,(H,21,24)

InChI Key

VTXGENCNNVFJNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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